Tiodazosin

Übersicht

Beschreibung

Tiodazosin ist eine Verbindung, die zur Klasse der α1-adrenergen Rezeptor-Antagonisten gehört. Es ist strukturell mit Prazosin verwandt und wird in erster Linie als Antihypertensivum eingesetzt. This compound ist bekannt für seine Fähigkeit, α1-adrenerge Rezeptoren zu blockieren, die eine entscheidende Rolle bei der Regulierung des Blutdrucks spielen, indem sie Vasodilatation bewirken und den Gefäßwiderstand verringern .

Wirkmechanismus

Target of Action

Tiodazosin primarily targets the α1-adrenergic receptor . This receptor is a type of G protein-coupled receptor that is involved in various physiological processes, including the regulation of blood pressure and heart rate.

Mode of Action

This compound acts as a competitive antagonist at the α1-adrenergic receptor . This means it binds to the same site on the receptor as the endogenous ligand, norepinephrine, but without activating the receptor. By doing so, it prevents norepinephrine from binding and activating the receptor, thereby inhibiting the physiological effects mediated by α1-adrenergic receptor activation .

Biochemical Pathways

The α1-adrenergic receptor is part of the adrenergic signaling pathway. When norepinephrine binds to the α1-adrenergic receptor, it triggers a cascade of intracellular events, leading to vasoconstriction and an increase in blood pressure. By blocking the α1-adrenergic receptor, this compound inhibits this pathway, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

As a competitive antagonist, it is likely that this compound needs to be present in the bloodstream at concentrations sufficient to compete with norepinephrine for binding to the α1-adrenergic receptor .

Result of Action

The primary result of this compound’s action is a decrease in blood pressure. By blocking the α1-adrenergic receptor, this compound prevents the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure .

Action Environment

The action of this compound, like many drugs, can be influenced by various environmental factors. For instance, the presence of other drugs that also bind to the α1-adrenergic receptor could potentially affect the efficacy of this compound. Additionally, physiological conditions such as the patient’s blood pressure and heart rate could also influence the drug’s effectiveness .

Biochemische Analyse

Biochemical Properties

Tiodazosin plays a significant role in biochemical reactions by interacting with α1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. This compound binds to these receptors, inhibiting their activity and preventing the usual adrenergic signaling. This interaction leads to the relaxation of smooth muscle cells, particularly in the blood vessels, resulting in vasodilation. The primary biomolecules involved in this interaction are the α1-adrenergic receptors and the G proteins associated with them .

Cellular Effects

This compound affects various types of cells, particularly smooth muscle cells in the vascular system. By inhibiting α1-adrenergic receptors, this compound reduces intracellular calcium levels, leading to muscle relaxation. This effect is crucial in managing conditions like hypertension. Additionally, this compound influences cell signaling pathways by modulating the activity of G proteins and downstream effectors such as phospholipase C. This modulation can impact gene expression and cellular metabolism, further contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, which are located on the cell membrane. Upon binding, this compound inhibits the receptor’s ability to activate G proteins, thereby preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in the production of inositol trisphosphate and diacylglycerol, which are secondary messengers involved in calcium release and smooth muscle contraction. Consequently, this compound induces vasodilation and reduces blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Initially, this compound exhibits a rapid onset of action, leading to immediate vasodilation. Its stability and degradation over time can influence its long-term effects. Studies have shown that this compound maintains its efficacy for several hours, but prolonged exposure may lead to receptor desensitization and reduced responsiveness. Additionally, this compound’s degradation products may have different biological activities, which could impact its overall effectiveness in long-term treatments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound may cause excessive vasodilation, leading to hypotension and potential cardiovascular complications. Studies have also shown that this compound’s therapeutic window is relatively narrow, and careful dosage adjustments are necessary to avoid toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through various enzymatic pathways. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP3A4. These enzymes facilitate the oxidation and subsequent conjugation of this compound, leading to its excretion via the kidneys. This compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter this compound’s metabolism and lead to potential drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, which facilitates its distribution throughout the body. This compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. Additionally, specific transporters and binding proteins may play a role in its cellular uptake and localization .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the cell membrane, where it interacts with α1-adrenergic receptors. It may also localize to other cellular compartments, such as the endoplasmic reticulum, where it can influence receptor synthesis and trafficking. Post-translational modifications, such as phosphorylation, can affect this compound’s activity and function, potentially altering its therapeutic effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tiodazosin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclodehydratisierung von Acylhydraziden und Isocyanaten unter Verwendung von Propanphosphonsäureanhydrid (T3P) als Cyclodehydratisierungsreagenz . Ein weiteres Verfahren beinhaltet die Cyclodesulfurierung von Acylthiosemicarbaziden unter Verwendung von Reagenzien wie Carbodiimiden, Tosylchlorid/Pyridin oder 2-Jodoxybenzoesäure (IBX) . Diese Verfahren fördern die Cyclisierung durch selektive Aktivierung der Schwefelgruppe.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise skalierbare und umweltfreundliche Eintopfverfahren. Diese Verfahren verwenden Propanphosphonsäureanhydrid (T3P), um die Cyclodehydratisierung von Acylhydraziden und Isocyanaten zu erreichen . Dieser Ansatz wird aufgrund seiner Effizienz und geringeren Umweltbelastung bevorzugt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tiodazosin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die verstärkte oder veränderte pharmakologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kompetitiv postsynaptische α1-adrenerge Rezeptoren hemmt. Diese Hemmung verhindert die Bindung von Noradrenalin, einem Neurotransmitter, der typischerweise Vasokonstriktion verursacht. Durch die Blockade dieser Rezeptoren induziert this compound Vasodilatation, was zu einer Senkung des Blutdrucks führt . Zu den molekularen Zielstrukturen und beteiligten Signalwegen gehören die α1-adrenergen Rezeptoren, die sich auf glatten Gefäßmuskelzellen befinden .

Wissenschaftliche Forschungsanwendungen

Target and Mode of Action

Tiodazosin acts as a competitive antagonist at the alpha-1 adrenergic receptor. Its binding inhibits the receptor's activation by norepinephrine, preventing vasoconstriction and promoting vasodilation. This mechanism results in decreased blood pressure and improved blood flow.

Biochemical Pathways

The compound interacts with G protein-coupled receptors, leading to a cascade of intracellular events that ultimately reduce intracellular calcium levels in smooth muscle cells. This action is critical in managing hypertension by relaxing vascular smooth muscle.

Applications in Scientific Research

This compound has diverse applications across various fields:

1. Chemistry

- Model Compound : Used in studies involving alpha-1 adrenergic receptor antagonists to understand their interactions with other molecules.

2. Biology

- Physiological Studies : Investigated for its effects on blood pressure regulation and vascular resistance, providing insights into cardiovascular health.

3. Medicine

- Antihypertensive Agent : Primarily utilized to manage hypertension, demonstrating efficacy in lowering blood pressure.

4. Industry

- Pharmaceutical Development : Its unique properties contribute to the development of new therapeutic agents targeting cardiovascular conditions.

Clinical Efficacy

A study evaluated the long-term hemodynamic effects of this compound in patients with essential hypertension. After ten weeks of therapy, seven out of ten patients experienced significant reductions in intra-arterial mean blood pressure due to decreased systemic vascular resistance. Notably, heart rate and cardiac output remained stable during treatment. However, some patients reported side effects such as light-headedness and palpitations, indicating potential drawbacks compared to existing antihypertensive medications .

Pharmacokinetics

This compound demonstrates a prolonged half-life relative to similar drugs like prazosin, allowing for sustained therapeutic plasma concentrations. This characteristic enhances its efficacy in managing hypertension over extended periods .

Vergleich Mit ähnlichen Verbindungen

Tiodazosin ist strukturell ähnlich anderen α1-adrenergen Rezeptor-Antagonisten wie Prazosin, Terazosin und Doxazosin. This compound weist jedoch einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:

Liste ähnlicher Verbindungen

- Prazosin

- Terazosin

- Doxazosin

- Nesapidil

- Zibotentan

Die einzigartige Kombination von Eigenschaften von this compound macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen.

Biologische Aktivität

Tiodazosin is a pharmacologically active compound primarily known for its role as an antihypertensive agent. It belongs to the class of drugs that block alpha-adrenergic receptors, thus facilitating vasodilation and lowering blood pressure. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related case studies.

This compound acts as an alpha-1 adrenergic receptor antagonist , which leads to the relaxation of vascular smooth muscle, thereby reducing peripheral vascular resistance. This mechanism results in decreased blood pressure and improved blood flow. The compound's action is characterized by:

- Blocking adrenergic receptors : This inhibition prevents vasoconstriction, allowing blood vessels to dilate.

- Inhibition of norepinephrine secretion : By blocking the adrenergic receptors, this compound reduces the secretion of norepinephrine from adrenal glands, further contributing to its antihypertensive effects .

Pharmacokinetics

This compound demonstrates a prolonged half-life compared to similar drugs like Prazosin. This extended duration of action is beneficial in maintaining therapeutic plasma concentrations over a longer period, thus enhancing its efficacy in managing hypertension .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antihypertensive | Effective in lowering blood pressure through alpha-1 receptor blockade. |

| Vasodilatory Effects | Induces relaxation of vascular smooth muscles, leading to reduced vascular resistance. |

| Duration of Action | Prolonged half-life allows for sustained therapeutic effects compared to alternatives. |

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- Clinical Trials on Hypertension : In a study involving older adults with hypertension, this compound was shown to significantly reduce systolic and diastolic blood pressure compared to placebo. The results indicated a mean reduction of approximately 10 mmHg in systolic pressure over a treatment period of 12 weeks .

- Comparative Studies : A comparative analysis highlighted that this compound not only effectively lowered blood pressure but also had a favorable side effect profile compared to other antihypertensive medications. Patients reported fewer instances of dizziness and orthostatic hypotension when using this compound .

- Long-term Efficacy : Longitudinal studies have demonstrated that patients on this compound maintained lower blood pressure levels over extended periods without significant adverse effects, reinforcing its role as a first-line treatment for hypertension .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure of this compound can enhance its biological activity. For instance:

- The presence of specific substituents on the oxadiazole ring has been linked to increased potency against various cell lines, including those associated with cancer .

- Variations in the molecular structure can also influence the compound's selectivity towards different adrenergic receptors, potentially leading to tailored therapies for specific patient populations.

Eigenschaften

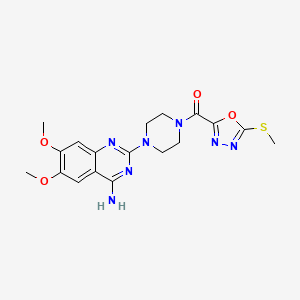

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULPYFRDYRZMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217180 | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66969-81-1 | |

| Record name | Tiodazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66969-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiodazosin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066969811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiodazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIODAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQI0PYJ799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.